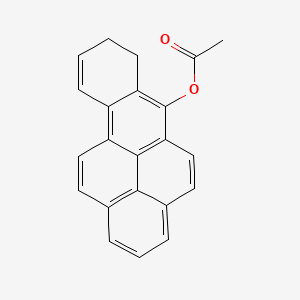
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by its complex structure, which includes multiple fused benzene rings. It is primarily formed during the incomplete combustion of organic matter and is found in various environmental sources such as automobile emissions, cigarette smoke, and charbroiled foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyren-6-ol, 7,8-dihydro-, acetate typically involves the acetylation of benzo(a)pyren-6-ol, 7,8-dihydro-. This process can be achieved through the reaction of benzo(a)pyren-6-ol, 7,8-dihydro- with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .
Scientific Research Applications
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, including their carcinogenic and mutagenic properties.
Medicine: Studies focus on the compound’s potential role in cancer development and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of benzo(a)pyren-6-ol, 7,8-dihydro-, acetate involves its interaction with cellular components. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) pathway plays a significant role in mediating the toxic effects of this compound .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyren-7-ol: Another hydroxylated derivative with similar properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite involved in the bioactivation of benzo(a)pyrene.
Uniqueness
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate is unique due to its specific structure, which includes an acetate group. This structural modification can influence its chemical reactivity and biological interactions, making it a valuable compound for studying the effects of structural changes on PAH behavior .
Properties
CAS No. |
56288-58-5 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
7,8-dihydrobenzo[b]pyren-6-yl acetate |
InChI |
InChI=1S/C22H16O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2,4-7,9-12H,3,8H2,1H3 |
InChI Key |
KPYQUKDJSXYZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2CCC=CC2=C3C=CC4=C5C3=C1C=CC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



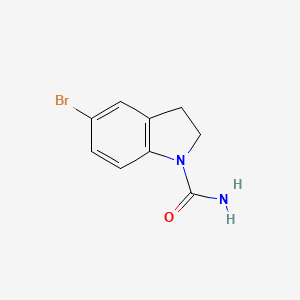

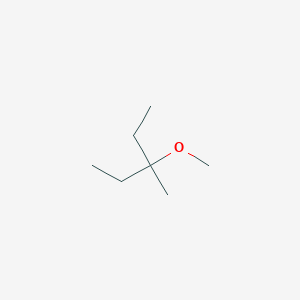

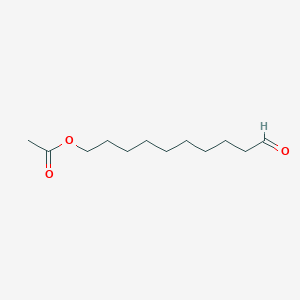
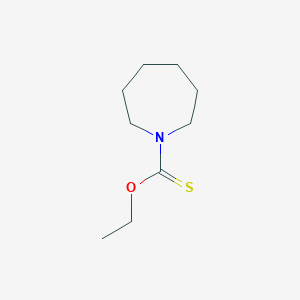
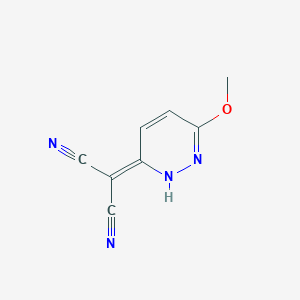
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
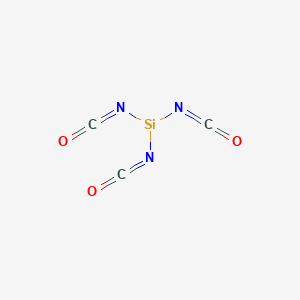
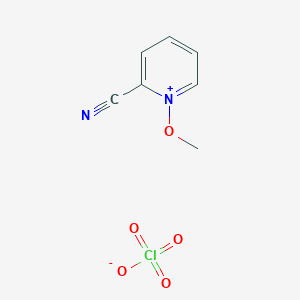
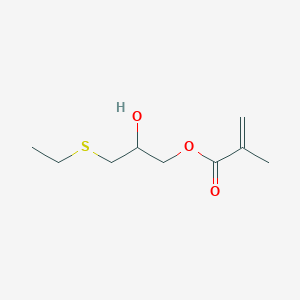

![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
